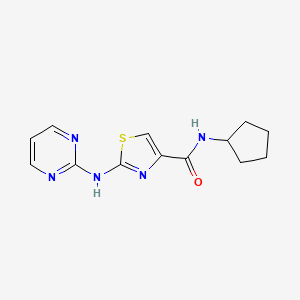

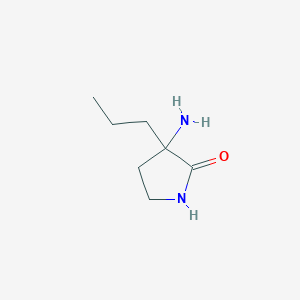

![molecular formula C23H23N3O5S2 B2994132 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide CAS No. 477547-60-7](/img/structure/B2994132.png)

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonylurea class of compounds, which are known to have hypoglycemic properties. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and SAR of AVP Receptor Antagonists

A study by Albright et al. (2000) discusses the synthesis and structure-activity relationship (SAR) of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines as arginine vasopressin (AVP) receptor antagonists, highlighting their potency and oral activity. This research is pivotal for understanding the chemical framework and modifications that enhance receptor affinity and antagonist activity (Albright et al., 2000).

UV Protection and Antimicrobial Applications

Mohamed et al. (2020) designed sulfonamide-containing thiazole azodyes for simultaneous dyeing and functional finishing of cotton textiles. These azodyes confer UV protection and antimicrobial properties to the treated fabrics, showcasing the utility of thiazole derivatives in materials science and textile engineering (Mohamed et al., 2020).

Norepinephrine Transporter Inhibition

Research by O'Neill et al. (2011) identified a new series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as potent and selective inhibitors of the norepinephrine transporter, offering insights into the development of therapeutic agents for pain management (O'Neill et al., 2011).

Novel Synthesis Methods

Shaabani et al. (2009) described an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, providing an alternative synthesis pathway for benzodiazepine derivatives with broad biological activities (Shaabani et al., 2009).

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c27-22(16-5-8-18(9-6-16)33(28,29)26-11-3-1-2-4-12-26)25-23-24-19(14-32-23)17-7-10-20-21(13-17)31-15-30-20/h5-10,13-14H,1-4,11-12,15H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBCNCAFIBBMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)

![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)

![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)

![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)

![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)